![molecular formula C13H8FN3O2S B2843905 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-69-0](/img/structure/B2843905.png)
3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a phenyl group attached to a pyrazole ring . The presence of fluorine and thiophene rings may also influence the compound’s properties .Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolism of Related Compounds : Studies on compounds with similar structural features, such as benzodiazepine derivatives and fluoropyrimidine anticancer drugs, have explored their metabolism, disposition, and pharmacokinetics in humans. These studies often focus on how the body processes and eliminates these drugs, the identification of metabolic pathways, and the characterization of metabolites to understand their safety and efficacy profiles (Shaffer et al., 2008; Sakata et al., 1998).
Receptor Targeting and Neuropharmacology
- Receptor Specificity and Binding : Research on the receptor specificity and binding affinities of compounds targeting GABA-A receptors and other neurotransmitter systems provides insights into their potential therapeutic applications for neurological and psychiatric disorders. Such studies evaluate the selectivity, efficacy, and safety of these compounds in modulating receptor activity, which is crucial for developing new treatments for conditions like anxiety, depression, schizophrenia, and epilepsy (Laere et al., 2008; Jin et al., 2019).
Therapeutic Applications and Efficacy
- Therapeutic Efficacy in Disease Models : Investigations into the therapeutic efficacy of similar compounds in disease models, particularly for cancer and neurological disorders, highlight their potential applications in treating these conditions. These studies assess the antitumor activity, neuroprotective effects, and symptom management capabilities of these compounds, contributing to the development of new therapeutic strategies (Porschen et al., 2001; Moosmann et al., 2013).
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is believed to interact with pparγ, possibly acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Given its target, it is likely involved in pathways related tofat metabolism and glucose regulation . PPARγ activation can lead to increased insulin sensitivity and decreased inflammation, among other effects .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in gene expression related to fat metabolism and glucose regulation . This could potentially lead to effects such as reduced inflammation and improved insulin sensitivity .
properties
IUPAC Name |
3-fluoro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(19-13)10-5-2-6-20-10/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMPRMMMVMSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.